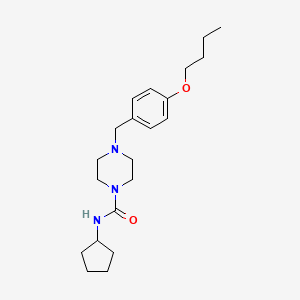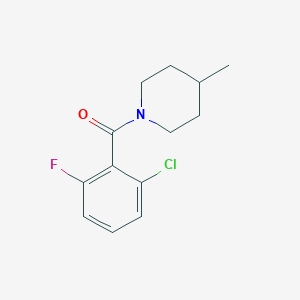![molecular formula C11H15ClN2O4S B4583607 2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}acetamide](/img/structure/B4583607.png)
2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}acetamide
Overview
Description
Synthesis Analysis
Synthesis of related compounds typically involves the reaction of specific phenoxyacetamide derivatives with various reagents. For instance, the compound ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate was prepared by reacting paracetamol with ethyl 2-bromo-2-methylpropionate, showcasing a method that could be adapted for synthesizing 2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}acetamide by substituting appropriate starting materials and conditions (Navarrete-Vázquez et al., 2011).
Molecular Structure Analysis
The structural analysis often involves X-ray crystallography, as demonstrated by the detailed characterization of ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate, which crystallizes in the monoclinic space group P2(1)/c. Such analyses provide critical insights into the molecule's conformation, crystal packing, and intermolecular interactions, which are essential for understanding the chemical behavior and potential interactions of compounds like 2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}acetamide (Navarrete-Vázquez et al., 2011).
Chemical Reactions and Properties
Compounds similar to 2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}acetamide participate in various chemical reactions. For example, phenoxyacetamide derivatives undergo reactions with chlorosulfonic acid to yield sulfonyl chloride derivatives, which can be further reacted to produce sulfonamides and sulfonohydrazides. These reactions demonstrate the reactive sites and potential chemical transformations that 2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}acetamide might undergo (Cremlyn & Pannell, 1978).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are pivotal for understanding the behavior of chemical compounds under different conditions. While specific data on 2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}acetamide is not available, studies on related compounds provide valuable insights. For instance, the solubility and crystalline form can significantly affect the compound's application in drug formulation and delivery.
Chemical Properties Analysis
Chemical properties, including reactivity with other compounds, stability under various conditions, and the potential for forming derivatives, are crucial for the application of chemical compounds in synthesis and drug design. The reactivity of phenoxyacetamide derivatives with chlorosulfonic acid and their subsequent transformations highlight the chemical versatility and potential applications of compounds like 2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}acetamide in synthesizing a wide range of chemical entities (Cremlyn & Pannell, 1978).
Scientific Research Applications
Synthesis and Derivatives
Synthesis and Chemical Properties : Research on phenoxyacetamide derivatives, including those related to "2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}acetamide," has explored various synthesis routes and chemical behaviors. Cremlyn and Pannell (1978) discussed the synthesis of sulfonyl derivatives of phenoxyacetamide, providing insights into the chemical reactions and properties of these compounds. The study highlighted the conversion of phenoxyacetamide into different derivatives through reactions with chlorosulfonic acid, leading to the formation of sulfonyl chlorides and sulfonamides. These reactions are crucial for understanding the compound's potential applications in scientific research and development of related compounds (Cremlyn & Pannell, 1978).
Potential Biological Activities
Anticancer, Anti-Inflammatory, and Analgesic Activities : A study by Rani et al. (2014) on the development of new chemical entities, including 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, evaluated their potential anticancer, anti-inflammatory, and analgesic properties. The research emphasized the synthesis of these compounds and their preliminary biological activities, providing a foundation for further exploration of their therapeutic applications. Among the synthesized compounds, certain derivatives demonstrated promising anticancer and anti-inflammatory activities, suggesting the potential of "2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}acetamide" related compounds in medicinal chemistry and drug development (Rani, Pal, Hegde, & Hashim, 2014).
properties
IUPAC Name |
2-[2-chloro-4-(propan-2-ylsulfamoyl)phenoxy]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O4S/c1-7(2)14-19(16,17)8-3-4-10(9(12)5-8)18-6-11(13)15/h3-5,7,14H,6H2,1-2H3,(H2,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUDAFLMTBJUHSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC(=C(C=C1)OCC(=O)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{2-Chloro-4-[(isopropylamino)sulfonyl]phenoxy}acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-{[(2,3-dimethylphenoxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4583530.png)
![1-{[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]carbonyl}-4-methylpiperazine](/img/structure/B4583538.png)
![2-[(2,4-dichlorobenzyl)thio]-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B4583544.png)
![1-tert-butoxy-3-[4-(4-chlorobenzyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B4583545.png)

![5-bromo-2-methoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4583553.png)
![7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-8-methyl-4-phenyl-2H-chromen-2-one](/img/structure/B4583557.png)
![1-(4-ethylphenyl)-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4583563.png)
![5-({3-[(cyclohexylamino)carbonyl]-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)-3-methyl-5-oxopentanoic acid](/img/structure/B4583568.png)

![N-(2-methoxybenzyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B4583580.png)

![N-(2-chloro-4-fluorophenyl)-2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetamide](/img/structure/B4583597.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(3,4-dimethylphenyl)glycinamide](/img/structure/B4583635.png)